molecular formula C9H8BrN3S B15120453 5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole CAS No. 302804-67-7

5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole

Cat. No.: B15120453
CAS No.: 302804-67-7
M. Wt: 270.15 g/mol
InChI Key: MFKCRIBACYXHRI-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- is a heterocyclic compound that features a triazole ring substituted with a 4-bromophenylmethylthio group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-triazole, 5-[[(4-bromophenyl)methyl]thio]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-1,2,4-triazole, 5-[[(4-bromophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. For example, as a strigolactone biosynthesis inhibitor, it interferes with the biosynthesis of strigolactones by inhibiting key enzymes involved in the pathway, such as CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . This inhibition leads to increased shoot branching and other phenotypic changes in plants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

302804-67-7

Molecular Formula

C9H8BrN3S

Molecular Weight

270.15 g/mol

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13)

InChI Key

MFKCRIBACYXHRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NN2)Br

Origin of Product

United States

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